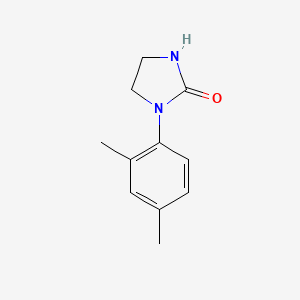
7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a chemical compound with the molecular formula C16H13NO3 . It contains a total of 35 bonds, including 22 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecule contains a total of 33 atoms, including 13 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains 2 six-membered rings, 1 seven-membered ring, and 1 eleven-membered ring .Physical And Chemical Properties Analysis
The average mass of the molecule is 267.279 Da, and the monoisotopic mass is 267.089539 Da .Aplicaciones Científicas De Investigación
Chemistry and Biological Activity
The compound 7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one belongs to the broader family of benzoxazepines, which have been explored for their diverse biological activities. One particular area of interest is the cytotoxic properties of benzazepines against cancer cell lines, including human promyelotic leukemia HL-60 cells. Some derivatives have shown significant cytotoxicity, attributed in part to their ability to produce radicals and enhance the decay of ascorbic acid in rat brain homogenate, suggesting potential for cancer therapy applications (Kawase, Saito, & Motohashi, 2000). Additionally, certain benzoxazepines have demonstrated the capability to inhibit the multidrug resistance (MDR) P-glycoprotein efflux pump, enhancing the effectiveness of chemotherapeutic agents (Kawase, Saito, & Motohashi, 2000).
Synthetic and Pharmacological Potential
Benzoxazepines, including 7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one derivatives, are recognized for their synthetic versatility and pharmacological potential. Their applications span from anticancer, antibacterial, to antifungal activities. These compounds can interact with G-protein-coupled receptors, offering a scaffold for developing new drugs for treating neurological disorders such as Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021). The versatility of benzoxazepines in organic synthesis also highlights their potential as building blocks for creating novel therapeutic agents with diverse biological activities.
Antimicrobial Scaffolds
Research has shown that the benzoxazinoid class, which includes derivatives of benzoxazepines, acts as plant defense metabolites with potential applications as antimicrobial scaffolds. These compounds have been evaluated for their antimicrobial activity and have shown promise in designing new antimicrobial compounds with potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).
Propiedades
IUPAC Name |
7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-10-20-14-7-6-12(8-13(14)9-17-15)16(19)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIAELUTBHIIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

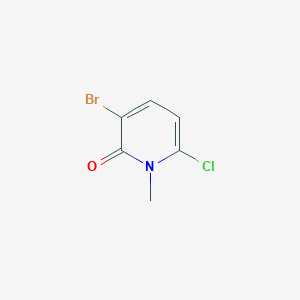
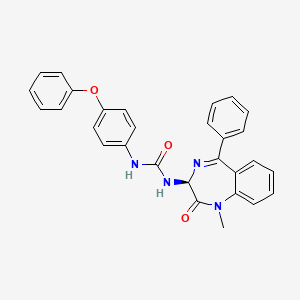
![2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2536296.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2536297.png)
![(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol](/img/structure/B2536298.png)
![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)
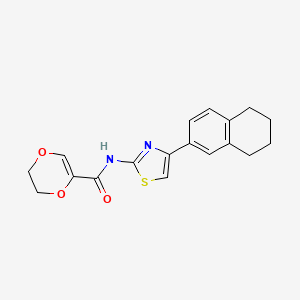
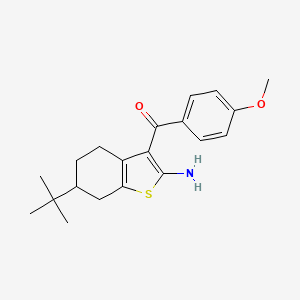
![1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B2536304.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)
![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)
